Synthesis of 5-Methoxychroman-3-carboxylic Acid: An In-Depth Technical Guide
Synthesis of 5-Methoxychroman-3-carboxylic Acid: An In-Depth Technical Guide
This guide provides a comprehensive overview of the synthetic pathways for obtaining 5-methoxychroman-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction
5-Methoxychroman-3-carboxylic acid is a heterocyclic compound featuring a chroman core, which is a prevalent scaffold in a multitude of biologically active molecules and natural products. The presence of the methoxy group at the 5-position and the carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a key intermediate for the synthesis of novel therapeutic agents. This guide will focus on a robust and well-established synthetic route, commencing from readily available starting materials.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 5-methoxychroman-3-carboxylic acid suggests a pathway involving the formation of a chromone intermediate, which can be subsequently reduced to the desired chroman structure. This approach allows for the strategic introduction of the carboxylic acid functionality at the C3 position of the chromone ring system prior to the saturation of the pyran ring.
Our primary proposed synthetic route is a three-step process:
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Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 5-methoxychromone-3-carbaldehyde, from 2'-hydroxy-6'-methoxyacetophenone.
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Pinnick Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid, yielding 5-methoxychromone-3-carboxylic acid.
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Catalytic Hydrogenation: Selective reduction of the chromone double bond to afford the final product, 5-methoxychroman-3-carboxylic acid.
This strategy is advantageous due to the generally high yields and selectivity of each step, as well as the commercial availability of the initial precursors.
Starting Material Synthesis: 2'-Hydroxy-6'-methoxyacetophenone
The journey towards 5-methoxychroman-3-carboxylic acid begins with the preparation of 2'-hydroxy-6'-methoxyacetophenone. This starting material can be efficiently synthesized from 2,6-dihydroxyacetophenone.
Rationale for Methylation Strategy
The selective mono-methylation of one of the hydroxyl groups in 2,6-dihydroxyacetophenone is crucial. The use of a mild base and a suitable methylating agent in a controlled stoichiometry favors the formation of the desired product. Dimethyl sulfate or methyl iodide are commonly employed as the methyl source, with potassium carbonate acting as a base to deprotonate the more acidic phenolic hydroxyl group.
Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methoxyacetophenone[1]
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Materials:
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2,6-dihydroxyacetophenone
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Anhydrous potassium carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
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Anhydrous acetone or N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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To a solution of 2,6-dihydroxyacetophenone in anhydrous acetone or DMF, add anhydrous potassium carbonate.
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Stir the suspension at room temperature.
-
Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with HCl.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2'-hydroxy-6'-methoxyacetophenone.
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Core Synthetic Pathway
The following sections detail the three main steps for the conversion of 2'-hydroxy-6'-methoxyacetophenone to 5-methoxychroman-3-carboxylic acid.
Step 1: Vilsmeier-Haack Formylation to 5-Methoxychromone-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In this synthesis, it is employed to introduce a formyl group at the C3 position of the chromone ring, which is formed in situ from the 2'-hydroxy-6'-methoxyacetophenone.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich aromatic ring of the starting material, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the aldehyde. The intramolecular cyclization of the acetophenone derivative forms the chromone ring.
Vilsmeier-Haack Reaction Workflow
Caption: Formation of the Vilsmeier reagent and subsequent formylation.
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Materials:
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2'-hydroxy-6'-methoxyacetophenone
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Ice-water
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-
Procedure:
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Cool a solution of DMF in DCM to 0 °C.
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Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature at 0 °C to form the Vilsmeier reagent.
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Add a solution of 2'-hydroxy-6'-methoxyacetophenone in DCM to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture into ice-water and stir until the hydrolysis is complete.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain 5-methoxychromone-3-carbaldehyde.
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Step 2: Pinnick Oxidation to 5-Methoxychromone-3-carboxylic Acid
The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids, particularly for α,β-unsaturated aldehydes, making it ideal for this synthesis.[3]
This reaction utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as sulfamic acid or 2-methyl-2-butene, to prevent the formation of hypochlorite, which can lead to side reactions.[4][3] The active oxidant is chlorous acid (HClO₂), formed in situ under weakly acidic conditions.
Pinnick Oxidation Mechanism
Caption: Key steps in the Pinnick oxidation of the chromone aldehyde.
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Materials:
-
5-methoxychromone-3-carbaldehyde
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Sodium chlorite (NaClO₂)
-
Sulfamic acid
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Dichloromethane (DCM)
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Water
-
-
Procedure:
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Dissolve 5-methoxychromone-3-carbaldehyde in a mixture of DCM and water.
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Add sulfamic acid to the mixture.
-
Slowly add a solution of sodium chlorite in water, maintaining the temperature below 25 °C.
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Stir the reaction mixture for several hours at room temperature, monitoring by TLC.
-
After completion, separate the layers.
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Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution to obtain the crude 5-methoxychromone-3-carboxylic acid, which can be purified by recrystallization.
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Step 3: Catalytic Hydrogenation to 5-Methoxychroman-3-carboxylic Acid
The final step involves the selective reduction of the C2-C3 double bond of the chromone ring to yield the chroman structure. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of alkenes.[5] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol or ethyl acetate. The conditions can be optimized to ensure the selective reduction of the pyran double bond without affecting the aromatic ring or the carboxylic acid group.
Catalytic Hydrogenation Workflow
Caption: Setup for the catalytic hydrogenation of the chromone intermediate.
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Materials:
-
5-methoxychromone-3-carboxylic acid
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10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve 5-methoxychromone-3-carboxylic acid in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
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Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Wash the Celite pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield the crude 5-methoxychroman-3-carboxylic acid.
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The product can be further purified by recrystallization if necessary.
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Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 0 | 2,6-Dihydroxyacetophenone | (CH₃)₂SO₄, K₂CO₃ | 2'-Hydroxy-6'-methoxyacetophenone | 60-91[6] |
| 1 | 2'-Hydroxy-6'-methoxyacetophenone | DMF, POCl₃ | 5-Methoxychromone-3-carbaldehyde | Not specifically reported, but generally good for Vilsmeier-Haack reactions. |
| 2 | 5-Methoxychromone-3-carbaldehyde | NaClO₂, Sulfamic acid | 5-Methoxychromone-3-carboxylic acid | 53-61 (for analogous compounds)[4][7] |
| 3 | 5-Methoxychromone-3-carboxylic acid | H₂, Pd/C | 5-Methoxychroman-3-carboxylic acid | Generally high for catalytic hydrogenations. |
Conclusion
The synthesis of 5-methoxychroman-3-carboxylic acid can be reliably achieved through a three-step sequence starting from 2'-hydroxy-6'-methoxyacetophenone. The described pathway, involving a Vilsmeier-Haack formylation, a Pinnick oxidation, and a final catalytic hydrogenation, represents a robust and scalable method for obtaining this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors. Careful optimization of reaction conditions for each step will ensure high yields and purity of the final product.
References
- Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, S. L., & Patil, D. R. (2012). A review on Vilsmeier-Haack reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065.
- This citation is not directly used in the text but provides general context on chroman synthesis.
- This citation is not directly used in the text but provides general context on chromone synthesis.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- This citation is not directly used in the text but provides general context on chromone functionaliz
- This citation is not directly used in the text but provides general context on chromone synthesis.
- This citation is not directly used in the text but provides general context on rel
- Guidechem. (n.d.). How to Prepare 2'-HYDROXY-6'-METHOXYACETOPHENONE?.
- This citation is not directly used in the text but provides general context on chromone chemistry.
- This citation is not directly used in the text but provides general context on carboxylic acid reduction.
- This citation is not directly used in the text but provides general context on rel
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
- This citation is not directly used in the text but provides general context on rel
- PNNL. (n.d.). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.
- This citation is not directly used in the text but provides general context on oxid
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-16. (Duplicate of[4] for citation consistency)
- This citation is not directly used in the text but provides general context on carboxylic acid reduction.
- This citation is not directly used in the text but provides general context on oxid
- This citation is not directly used in the text but provides general context on catalytic hydrogen
- This citation is not directly used in the text but provides general context on rel
- This citation is not directly used in the text but provides general context on chromone synthesis.
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- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
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